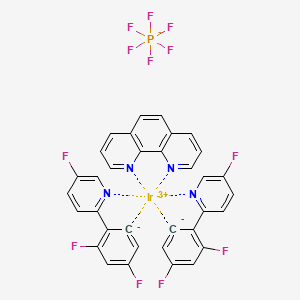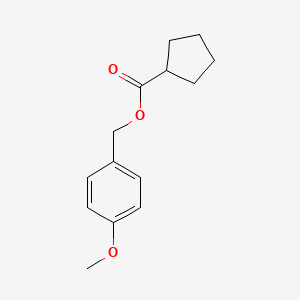
(4-Methoxyphenyl)methyl cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methyl cyclopentanecarboxylate is an organic compound that features a cyclopentane ring attached to a carboxylate group, which is further linked to a (4-methoxyphenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)methyl cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with (4-methoxyphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of (4-methoxyphenyl)methyl cyclopentanecarboxylic acid.
Reduction: Formation of (4-methoxyphenyl)methyl cyclopentanol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl cyclopentanecarboxylate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. For instance, if used as a prodrug, it may be metabolized by esterases to release the active drug, which then exerts its therapeutic effects by binding to its molecular targets.
Comparison with Similar Compounds
(4-Methoxyphenyl)methyl acetate: Similar structure but with an acetate group instead of a cyclopentanecarboxylate group.
(4-Methoxyphenyl)methyl benzoate: Contains a benzoate group instead of a cyclopentanecarboxylate group.
(4-Methoxyphenyl)methyl propionate: Features a propionate group instead of a cyclopentanecarboxylate group.
Uniqueness: (4-Methoxyphenyl)methyl cyclopentanecarboxylate is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl cyclopentanecarboxylate |
InChI |
InChI=1S/C14H18O3/c1-16-13-8-6-11(7-9-13)10-17-14(15)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3 |
InChI Key |
PVNUSJRBVFPWJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


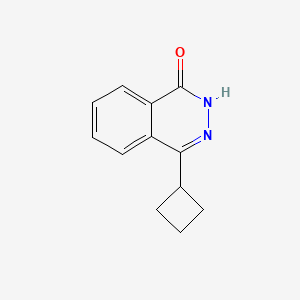
![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)

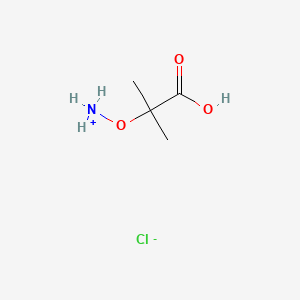
![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
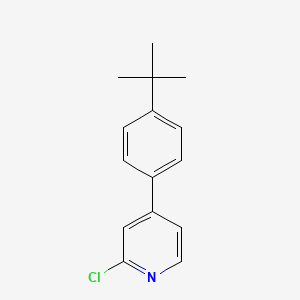

![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
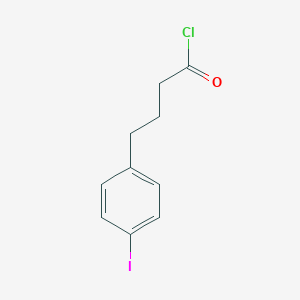
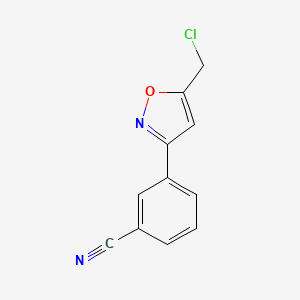
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
